

what is the function of GPR132 in neuropathic pain

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An In-depth Technical Guide on the Function of GPR132 in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from nerve injury, presents a significant therapeutic challenge. Emerging evidence has identified G protein-coupled receptor 132 (GPR132), also known as G2A, as a critical mediator in the pathogenesis of neuropathic pain. This technical guide provides a comprehensive overview of the function of GPR132 in neuropathic pain, detailing its signaling pathways, cellular mechanisms, and its role in both nerve injury-induced and chemotherapy-induced neuropathic pain models. We present a synthesis of the current understanding of GPR132's involvement in neuroinflammation and the sensitization of nociceptive pathways, supported by quantitative data from key studies. This document is intended to serve as a resource for researchers and professionals in the field of pain research and drug development, highlighting GPR132 as a promising therapeutic target.

Introduction to GPR132 and Neuropathic Pain

Neuropathic pain is characterized by symptoms such as allodynia (pain from stimuli that do not normally provoke pain) and hyperalgesia (an increased response to a stimulus that is normally painful)[1]. A key feature of neuropathic pain is peripheral sensitization, a process driven by neuroimmune interactions at the site of nerve injury, involving the infiltration of immune cells and the release of pro-inflammatory mediators[1].

GPR132 is a G protein-coupled receptor that has been implicated in various physiological and pathological processes, including inflammation and immune cell trafficking. Recent studies have brought to light its significant role in the development and maintenance of neuropathic pain[1][2][3]. This guide will delve into the molecular and cellular functions of GPR132 in this context.

Role of GPR132 in Animal Models of Neuropathic Pain

The function of GPR132 in neuropathic pain has been primarily investigated using two key animal models: the Spared Nerve Injury (SNI) model, which mimics traumatic nerve injury, and the oxaliplatin-induced neuropathy model, a model for chemotherapy-induced peripheral neuropathic pain (CIPN)[1][3].

In the SNI model, mice deficient in GPR132 (G2A knockout mice) exhibit a significant reduction in mechanical hypersensitivity compared to wild-type mice following the nerve injury[1][4][5]. Similarly, in a model of oxaliplatin-induced neuropathic pain, GPR132-deficient mice show decreased mechanical hypersensitivity[3]. These findings strongly suggest that GPR132 is a key contributor to the development of pain hypersensitivity in different neuropathic pain states.

Quantitative Data on GPR132 Function in Neuropathic Pain

The following tables summarize the key quantitative findings from studies investigating the role of GPR132 in neuropathic pain.

Table 1: Behavioral Response to Mechanical Stimuli in GPR132 Knockout Mice

Animal Model	Genotype	Paw Withdrawal Latency (g) - Post-Injury Day 7	Reference
Spared Nerve Injury (SNI)	Wild-Type	~0.5 g	[1][5]
Spared Nerve Injury (SNI)	GPR132 ^{-/-}	~1.5 g	[1][5]
Oxaliplatin-Induced Neuropathy	Wild-Type	Decreased Paw Withdrawal Latency	[3]
Oxaliplatin-Induced Neuropathy	GPR132 ^{-/-}	Significantly Higher Paw Withdrawal Latency than Wild-Type	[3]

Table 2: Pro-inflammatory Mediator Levels at the Site of Nerve Injury

Mediator	Genotype	Concentration Change in Ipsilateral Sciatic Nerve	Reference
TNF α	GPR132 ^{-/-}	Strongly Reduced	[1][4]
IL-6	GPR132 ^{-/-}	Strongly Reduced	[1][4]
VEGF	GPR132 ^{-/-}	Strongly Reduced	[1][4]

Table 3: GPR132 Ligand Concentration and Effect on TRPV1

Ligand	Condition	Observation	Reference
9-HODE	Nerve Injury	Strongly increased concentration at the injury site	[1][2]
9-HODE	In vitro (DRG neurons)	Dose-dependently sensitizes TRPV1 (EC50 ~200 nM)	
18:1 Lysophosphatidylcholine (LPC)	Nerve Injury	Increased levels in serum, DRG, and CSF	[3]
18:1 Lysophosphatidylcholine (LPC)	In vitro	Induces neuropathic pain-like behaviors via GPR132	

Cellular and Molecular Mechanisms of GPR132 in Neuropathic Pain

GPR132 contributes to neuropathic pain through two primary mechanisms: modulating neuroinflammation via immune cells and directly sensitizing sensory neurons.

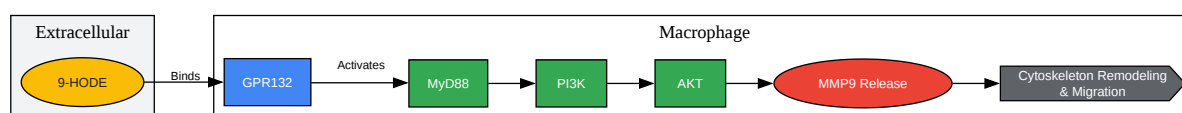
GPR132-Mediated Immune Cell Migration and Neuroinflammation

A crucial event in the development of neuropathic pain is the infiltration of immune cells, such as macrophages and neutrophils, into the injured nerve and dorsal root ganglia (DRG)[1]. GPR132 plays a pivotal role in this process.

Following nerve injury, the endogenous GPR132 agonist, 9-hydroxyoctadecadienoic acid (9-HODE), is significantly upregulated at the injury site[1][2]. 9-HODE acts as a chemoattractant for macrophages, and GPR132 activation on these cells is essential for their migration. In GPR132-deficient mice, there is a massive reduction in the number of invading macrophages and neutrophils at the site of nerve injury[1][2]. This reduction in

immune cell infiltration leads to a significant decrease in the local release of pro-inflammatory and proalgesic mediators, including TNF α , IL-6, and VEGF[1][4].

The signaling pathway in macrophages involves the activation of a MyD88-PI3K-AKT cascade, which in turn leads to the transient release of matrix metalloproteinase 9 (MMP9). MMP9 is crucial for the remodeling of the extracellular matrix, facilitating cytoskeletal changes and enabling macrophage migration[1][2].



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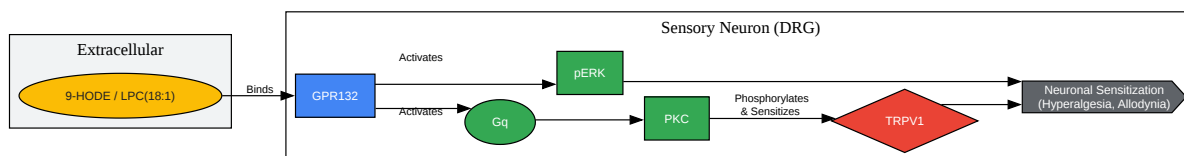
GPR132 signaling in macrophage migration.

GPR132-Mediated Sensitization of Sensory Neurons

GPR132 is expressed in a significant population of dorsal root ganglion (DRG) neurons, the primary sensory neurons that transmit pain signals[4]. A substantial portion of these GPR132-positive neurons also express the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli[4].

The GPR132 agonist, 9-HODE, directly sensitizes TRPV1 channels in these neurons. This sensitization occurs through a Gq protein-coupled signaling pathway that leads to the activation of Protein Kinase C (PKC)[1][3]. Activated PKC then phosphorylates and sensitizes the TRPV1 channel, lowering its activation threshold and leading to an exaggerated response to stimuli, which manifests as hyperalgesia and allodynia[3]. This mechanism has been demonstrated to be crucial in the context of chemotherapy-induced neuropathic pain[3][4].

Another lipid metabolite, 18:1 lysophosphatidylcholine (LPC(18:1)), which is elevated after nerve injury, has also been shown to induce pain-like behaviors through a GPR132-dependent mechanism that involves the phosphorylation of ERK in the DRG[6].



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GPR132 signaling in sensory neuron sensitization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of GPR132's role in neuropathic pain.

Spared Nerve Injury (SNI) Model

The SNI model is a robust and widely used model of neuropathic pain that results in persistent mechanical and cold hypersensitivity[1].

- Animals: Adult male C57BL/6J mice (wild-type and GPR132^{-/-}).
- Procedure:
 - Anesthetize the mouse (e.g., with isoflurane).
 - Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
 - Carefully isolate the common peroneal and tibial nerves.
 - Ligate these two nerves with a fine suture (e.g., 6-0 silk) and transect them distal to the ligation, removing a small section of the distal nerve stump.
 - Ensure the sural nerve remains intact.

- Close the muscle and skin layers with sutures.
- Behavioral Testing: Assess mechanical hypersensitivity using von Frey filaments at baseline and at various time points post-surgery (e.g., days 2, 4, 7).

Oxaliplatin-Induced Neuropathic Pain Model

This model is used to study chemotherapy-induced peripheral neuropathy (CIPN)[3].

- Animals: Adult male C57BL/6J mice.
- Procedure:
 - Administer oxaliplatin (e.g., 3 mg/kg) intraperitoneally on multiple days (e.g., days 1, 2, 5, 6).
- Behavioral Testing: Measure mechanical and thermal sensitivity at baseline and over the course of the treatment and subsequent days.

Calcium Imaging of DRG Neurons

This technique is used to assess the sensitization of ion channels like TRPV1[3].

- Cell Preparation:
 - Dissect dorsal root ganglia (L4-L6) from adult mice.
 - Digest the ganglia with a mixture of collagenase and dispase.
 - Mechanically dissociate the neurons and plate them on coated coverslips.
 - Culture the neurons overnight.
- Procedure:
 - Load the cultured DRG neurons with a calcium indicator dye (e.g., Fura-2 AM).
 - Mount the coverslip on a perfusion chamber on an inverted microscope equipped for ratiometric imaging.

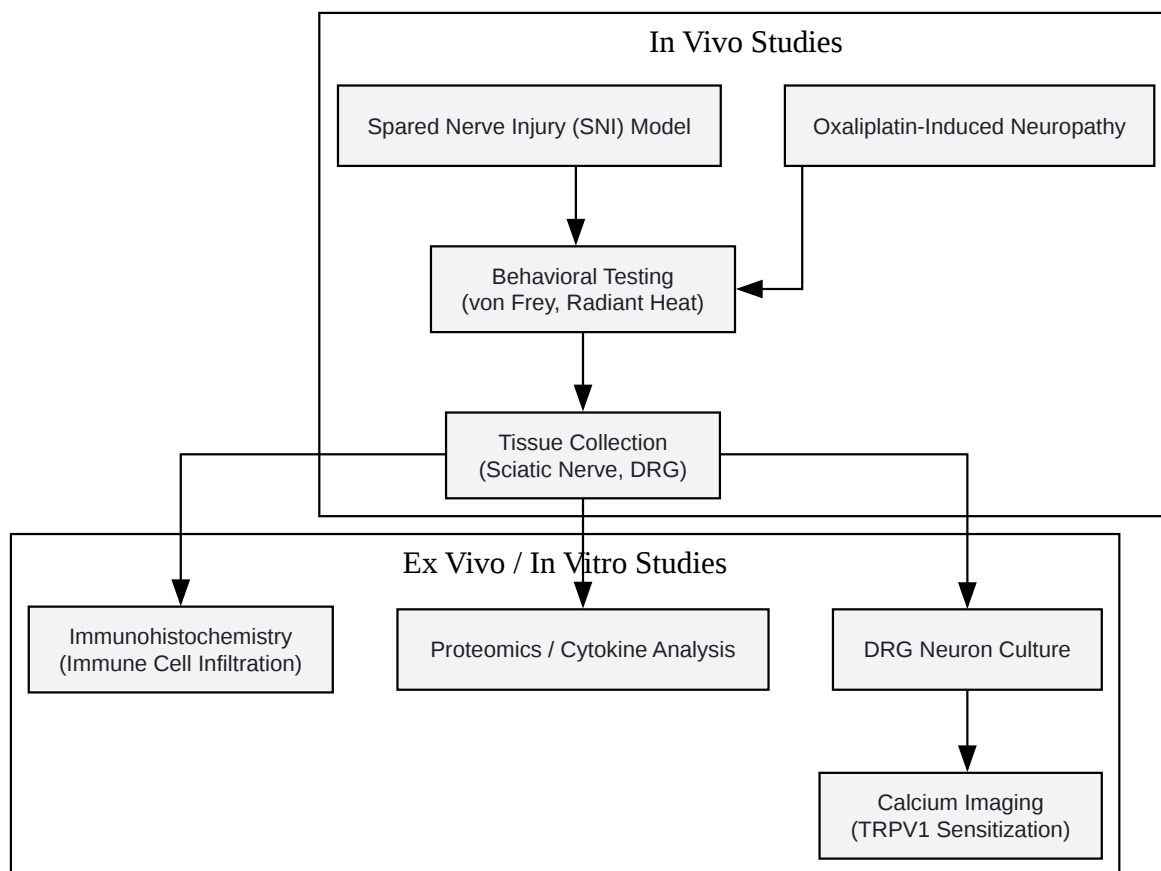
- Perfuse the cells with a buffer solution.
- Apply a short pulse of a TRPV1 agonist (e.g., capsaicin) to establish a baseline response.
- Perfuse with the GPR132 agonist (e.g., 9-HODE) for a set duration.
- Apply a second pulse of the TRPV1 agonist.
- An increase in the calcium influx in response to the second agonist pulse indicates sensitization.

Immunohistochemistry for Immune Cell Infiltration

This method is used to visualize and quantify immune cells in nerve tissue^[1].

- Tissue Preparation:
 - Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
 - Dissect the sciatic nerve.
 - Post-fix the tissue in 4% PFA and then cryoprotect in sucrose solutions.
 - Embed the tissue in OCT compound and freeze.
 - Cut longitudinal sections of the nerve using a cryostat.
- Staining Procedure:
 - Mount the sections on slides.
 - Permeabilize the tissue (e.g., with Triton X-100).
 - Block non-specific binding with a blocking solution (e.g., normal goat serum).
 - Incubate with primary antibodies against immune cell markers (e.g., anti-Iba1 for macrophages, anti-Ly6G for neutrophils).
 - Wash and incubate with fluorescently labeled secondary antibodies.

- Mount with a coverslip and DAPI-containing medium.
- Analysis: Image the sections using a fluorescence microscope and quantify the number of positive cells per area.



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General experimental workflow for studying GPR132 in neuropathic pain.

Therapeutic Implications and Future Directions

The evidence presented in this guide strongly supports the role of GPR132 as a key player in the pathogenesis of neuropathic pain. Its involvement in both neuroinflammatory processes

and direct neuronal sensitization makes it an attractive target for the development of novel analgesics.

Inhibiting the GPR132 receptor could offer a dual therapeutic benefit by:

- Reducing the infiltration of pro-inflammatory immune cells to the site of nerve injury, thereby dampening peripheral sensitization.
- Directly preventing the sensitization of nociceptive ion channels like TRPV1 on sensory neurons.

Future research should focus on the development of potent and selective GPR132 antagonists and evaluating their efficacy in preclinical models of neuropathic pain[7]. Furthermore, a deeper understanding of the downstream signaling pathways and the full spectrum of endogenous ligands for GPR132 will be crucial for the successful clinical translation of GPR132-targeted therapies. The sexual dimorphism observed in the response to agonists of other GPCRs in pain models suggests that future studies on GPR132 should also consider potential sex-specific differences[8][9].

Conclusion

GPR132 has emerged as a critical component in the complex cascade of events leading to neuropathic pain. Through its role in mediating immune cell migration and sensitizing sensory neurons, GPR132 contributes significantly to the neuroinflammation and peripheral sensitization that drive chronic pain states. The data and mechanisms outlined in this technical guide underscore the potential of GPR132 as a promising therapeutic target for the management of neuropathic pain. Continued research in this area holds the promise of delivering novel and effective treatments for this debilitating condition.

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